4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline)
Description
The compound 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline) (molecular formula: C₄₆H₃₄N₄, molecular weight: 642.79 g/mol) consists of a central 2,2'-bipyridine core functionalized at the 4,4' positions with N,N-diphenylaniline groups. This structure combines the π-conjugated bipyridine system with electron-rich triphenylamine moieties, making it highly relevant in materials chemistry, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . The bulky diphenylaniline substituents enhance solubility and steric hindrance, which can influence both photophysical properties and coordination chemistry with transition metals .

Properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-[4-(N-phenylanilino)phenyl]pyridin-2-yl]pyridin-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H34N4/c1-5-13-39(14-6-1)49(40-15-7-2-8-16-40)43-25-21-35(22-26-43)37-29-31-47-45(33-37)46-34-38(30-32-48-46)36-23-27-44(28-24-36)50(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQVLUYENLZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=NC=CC(=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Overview
The Boger reaction enables the construction of pyridine rings via cyclocondensation of 1,2,4-triazines with enamines. For this compound, a bis-triazine precursor undergoes dual cyclization with enamines derived from diphenylamine to install the diphenylaniline moieties directly onto the bipyridine backbone.
Synthesis of Bis-Triazine Precursor
A symmetrical bis-triazine (8a-Et) is synthesized from glyoxal and ethanedihydrazonamide (1) . Reaction with 2-ethoxybenzamidine (6) yields the bis-triazine intermediate, which dimerizes under cyanide catalysis:
Enamine Formation and Cyclocondensation
Enamines are generated by reacting diphenylamine with cyclic ketones (e.g., cyclopentanone). The bis-triazine reacts with two equivalents of enamine at 140°C, followed by acidic workup to yield the target bipyridine:
Key Data
-
Conditions : 140°C, 3 hours, acetic acid/methanol solvent system.
Nucleophilic Substitution on 4,4'-Bis(chloromethyl)-2,2'-bipyridine
Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine
4,4'-Dimethyl-2,2'-bipyridine undergoes lithiation with lithium diisopropylamide (LDA), followed by trapping with trimethylsilyl chloride (TMSCl). Fluoride-mediated desilylation with CsF in the presence of Cl₃CCCl₃ introduces chloromethyl groups:
Substitution with Diphenylamine
The chloromethyl groups undergo nucleophilic substitution with diphenylamine under Pd catalysis. Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) facilitate C–N bond formation:
Optimized Conditions
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : Xantphos (10 mol%).
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Base : Cs₂CO₃, 110°C, 24 hours.
Pd-Catalyzed Cross-Coupling of 4,4'-Dibromo-2,2'-bipyridine
Synthesis of 4,4'-Dibromo-2,2'-bipyridine
Bromination of 4,4'-dimethyl-2,2'-bipyridine with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄) yields the dibromo derivative:
Buchwald-Hartwig Amination
The dibromo intermediate couples with diphenylamine using Pd(OAc)₂ and DavePhos in toluene:
Optimized Parameters
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Catalyst : Pd(OAc)₂ (3 mol%).
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Ligand : DavePhos (6 mol%).
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Base : NaOtBu, 100°C, 18 hours.
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Boger Reaction | Bis-triazine + Enamines | Cyclocondensation | 80% | Direct installation of substituents | Requires specialized triazine precursors |
| Nucleophilic Substitution | 4,4'-Bis(chloromethyl)-bipyridine | Pd-catalyzed C–N coupling | 75% | High functional group tolerance | Multi-step synthesis of chloromethyl intermediate |
| Buchwald-Hartwig | 4,4'-Dibromo-bipyridine | Cross-coupling | 82% | Scalable, mild conditions | Requires dibrominated bipyridine precursor |
Chemical Reactions Analysis
Types of Reactions
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The bipyridine unit can undergo oxidation, leading to the formation of bipyridinium cations.
Reduction: The compound can be reduced to form bipyridine radicals.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit results in bipyridinium salts, while reduction leads to bipyridine radicals.
Scientific Research Applications
Organic Electronics
One of the primary applications of 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline) is in the field of organic electronics. Its unique electronic properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : The compound can be used as an emissive layer due to its ability to facilitate charge transport and emit light when excited.
- Organic Photovoltaics (OPVs) : Its properties can enhance charge separation and transport in solar cells, improving their efficiency.
Coordination Chemistry
The bipyridine component allows for coordination with various metal ions, making this compound valuable in:
- Catalysis : As a ligand in metal-catalyzed reactions, it can enhance reaction rates and selectivity.
- Metal Complex Formation : Studies have shown that complexes formed with transition metals exhibit interesting catalytic properties and stability.
Photonic Applications
Due to its ability to absorb and emit light effectively:
- Fluorescent Sensors : The compound can be employed in the development of sensors for detecting metal ions or other analytes based on fluorescence quenching mechanisms.
- Nonlinear Optical Materials : Its structure can be optimized for applications in nonlinear optics, which are essential for advanced telecommunications technologies.
Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline) into OLED devices significantly improved their luminance and efficiency compared to devices using simpler compounds. This was attributed to enhanced charge transport properties due to the bipyridine unit's ability to stabilize charge carriers.
Case Study 2: Metal Coordination Studies
Research involving the interaction of this compound with various metal ions revealed that it forms stable complexes with palladium and platinum. These complexes exhibited increased catalytic activity in cross-coupling reactions compared to traditional ligands. The study highlighted the importance of ligand design in optimizing catalytic processes.
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) involves its ability to undergo redox reactions. The bipyridine unit can accept and donate electrons, making it an effective mediator in electron transfer processes. This property is utilized in various applications, including catalysis and the development of electrochromic materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Bipyridine Derivatives
Biological Activity
The compound 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline) (CAS Number: 1227401-70-8) is a bipyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and relevant case studies.
Chemical Structure
The compound features a bipyridine core linked to two N,N-diphenylaniline moieties. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the coupling of bipyridine derivatives with diphenylamine. Various synthetic routes have been explored to optimize yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been commonly employed.
Antioxidant Properties
Recent studies have indicated that compounds with bipyridine and diphenylaniline functionalities exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for potential therapeutic applications in oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline) | 15.0 | |
| Other Bipyridine Derivatives | 20.5 | |
| Diphenylamine Analogues | 18.0 |
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines have shown that this compound possesses selective cytotoxic effects. For example, it demonstrated an IC50 value of approximately 10 µM against the HeLa cervical cancer cell line.
Table 2: Cytotoxicity Data
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The bipyridine moiety is thought to interact with metal ions in biological systems, potentially disrupting enzyme function and leading to apoptosis in targeted cells.
Case Studies
- Study on HeLa Cells : A study published in PMC evaluated the effects of various bipyridine derivatives on HeLa cells. The results showed that the compound significantly reduced cell viability compared to controls, suggesting its potential as an anticancer agent .
- Antioxidant Efficacy : Another research article highlighted the antioxidant capabilities of this compound through DPPH radical scavenging assays. The compound outperformed several known antioxidants, indicating its promise for therapeutic use in oxidative stress conditions .
- In Vivo Studies : Preliminary in vivo studies conducted on murine models demonstrated that administration of the compound led to reduced tumor growth rates compared to untreated groups, further supporting its potential as an anticancer therapeutic .
Q & A
Basic Research Questions
Q. How is 4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline) synthesized and characterized in academic research?
- Methodology : The ligand is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where 4,4'-dibromo-2,2'-bipyridine reacts with N,N-diphenylaniline boronic acid derivatives under palladium catalysis. Post-synthesis, characterization employs 1H/13C NMR to confirm connectivity, IR spectroscopy for functional group analysis, and elemental analysis for purity validation . Advanced purification (e.g., column chromatography) ensures removal of unreacted precursors.
Q. What are the primary applications of this compound in materials chemistry?
- Applications : The ligand is used to construct homoleptic or heteroleptic metal complexes (e.g., Cu(I), Ru(II), Ir(III)) for optoelectronic devices. For example, copper(I) complexes of analogous ligands exhibit charge-transfer transitions suitable for dye-sensitized solar cells (DSCs), achieving photoconversion efficiencies up to 3.2% under AM1.5G illumination . The N,N-diphenylaniline groups enhance hole-transport properties in OLEDs .
Q. What safety precautions are required when handling this compound?
- Safety Protocols : The ligand is classified under GHS Category 2 for skin/eye irritation. Researchers must wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .
Advanced Research Questions
Q. How does the ligand’s structure influence the photophysical properties of its metal complexes?
- Structure-Property Relationship : The N,N-diphenylaniline substituents act as electron donors, red-shifting absorption spectra (e.g., Ru(II) complexes show λmax ~520 nm vs. 450 nm for unsubstituted bipyridine analogs). The extended π-conjugation lowers the LUMO energy, enhancing electron injection in DSCs. Time-resolved photoluminescence (TRPL) reveals excited-state lifetimes >500 ns, indicating reduced non-radiative decay .
Q. What strategies resolve contradictions in electrochemical data for complexes of this ligand?
- Data Reconciliation : Discrepancies in redox potentials (e.g., Cu(I)/Cu(II) couples) arise from solvent polarity and counterion effects. Standardize measurements using ferrocene/ferrocenium as an internal reference. For inconsistent DSC efficiencies, control dye-loading times (e.g., 18–24 hr immersion) and use co-adsorbents (chenodeoxycholic acid) to minimize aggregation .
Q. How can this ligand be optimized for bioimaging or photodynamic therapy (PDT)?
- Bio-Application Design : Modify the ligand with hydrophilic groups (e.g., sulfonate) to improve aqueous solubility. Iridium(III) complexes of analogous ligands induce NADH depletion in cancer cells under hypoxia, triggering redox imbalance. Use confocal microscopy to track cellular uptake and ROS generation (e.g., DCFH-DA assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
